molecular formula C11H13FN2O2 B1489240 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid CAS No. 2092251-37-9

2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid

Cat. No.: B1489240
CAS No.: 2092251-37-9
M. Wt: 224.23 g/mol
InChI Key: JAKMXRCDLAYFHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis can be planned on the basis of different strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a fluoromethyl group, and a nicotinic acid moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Intermediate Use

2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid plays a critical role as a key intermediate in the synthesis of pharmaceutical compounds. A notable example includes its application in the development of compounds with potential antibacterial properties, particularly in the creation of novel 1,8-naphthyridine-3-carboxylic acid analogues. This process involves constructing the pyridine nucleus from ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate, highlighting its significance in medicinal chemistry research (Ernesto Suez et al., 1993).

Catalysis

Nicotinic acid derivatives, including those related to this compound, find applications as catalysts in organic synthesis. For instance, nicotinium methane sulfonate, derived from nicotine, exhibits catalytic activity in the synthesis of 2-amino-3-cyanopyridines, demonstrating the utility of nicotinic acid derivatives in facilitating chemical reactions under solvent-free conditions. This highlights the potential of such compounds in developing more efficient and eco-friendly catalytic processes (F. Tamaddon & Davood Azadi, 2018).

Industrial Applications

The broader category of nicotinic acid, to which this compound is related, is crucial in various industrial applications. A study focused on the production methods of nicotinic acid indicates its importance in the food, pharmaceutical, and biochemical industries. The review emphasizes the need for greener production methods for nicotinic acid to meet environmental sustainability goals, suggesting the exploration of nicotinic acid derivatives for such applications (Dawid Lisicki et al., 2022).

Pharmaceutical Research

This compound and its related compounds are extensively studied for their pharmaceutical properties. For instance, the synthesis of sterically hindered 3-(azolyl)pyridines from nicotinonitriles, including derivatives of nicotinic acid, forms a library of heterocyclic compounds that have been evaluated for various biological activities. This demonstrates the compound's significance in drug discovery and the development of new therapeutic agents (S. M. Lukyanov et al., 2008).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid plays a significant role in biochemical reactions due to its unique structureThe compound’s fluorinated pyrrolidine ring may contribute to its reactivity and selectivity, potentially influencing enzyme binding and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively detailed in the current research. Its structure suggests potential interactions with cell signaling pathways, gene expression, and cellular metabolism. The fluorinated pyrrolidine ring may influence cell function by modulating enzyme activity and protein interactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s fluorinated pyrrolidine ring may facilitate binding interactions with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions could result in changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsThe compound’s fluorinated pyrrolidine ring may contribute to its biological activity and toxicity profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-6-8-3-5-14(7-8)10-9(11(15)16)2-1-4-13-10/h1-2,4,8H,3,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKMXRCDLAYFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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